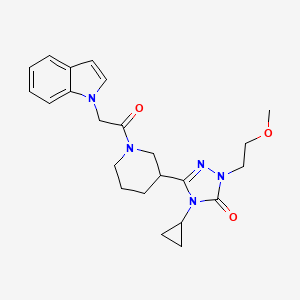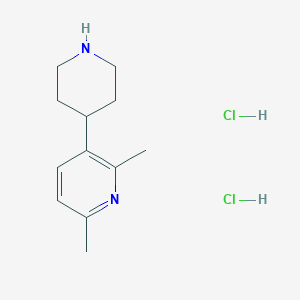
2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent scientific literature . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-4-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 263.21 . It is a solid at room temperature .科学的研究の応用
Synthetic Methodologies
The development of novel synthetic routes to create complex molecules is a fundamental aspect of chemical research. For instance, the synthesis of diamines like 3-(pyrrolidin-1-yl)piperidine showcases the importance of structurally similar compounds in medicinal chemistry, offering a novel method for the synthesis based on the exhaustive catalytic hydrogenation of related pyrrolylpyridines (Smaliy et al., 2011). Similarly, compounds related to 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride serve as intermediates in synthesizing other complex molecules, such as lafutidine (Shen Li, 2012), highlighting the compound's role in pharmaceutical synthesis.
Medicinal Chemistry and Biological Applications
In medicinal chemistry, the structural motifs present in this compound are instrumental in designing molecules with specific biological activities. The synthesis and evaluation of pyridine derivatives as insecticides illustrate the potential of these compounds in developing new pest control agents with significant activity compared to established insecticides (Bakhite et al., 2014).
Materials Science and Optical Properties
The exploration of trisheterocyclic systems with electron-donating amino groups, including piperidine, reveals their structure-dependent and environment-responsive optical properties. These compounds, melting without thermal decomposition and displaying unique fluorescence properties, are of interest for applications in materials science and photophysics (Palion-Gazda et al., 2019).
Corrosion Inhibition
The application of piperidine derivatives in corrosion inhibition on iron surfaces is another fascinating aspect of the research on related compounds. Quantum chemical and molecular dynamic simulation studies predict the inhibition efficiencies of these derivatives, highlighting their potential in protecting metallic materials from corrosion (Kaya et al., 2016).
Safety and Hazards
将来の方向性
The future directions for research on 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride and similar compounds are vast. Piperidine derivatives are among the most important synthetic fragments for designing drugs , and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
2,6-dimethyl-3-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11;;/h3-4,11,13H,5-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCBPKQFHZCFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)
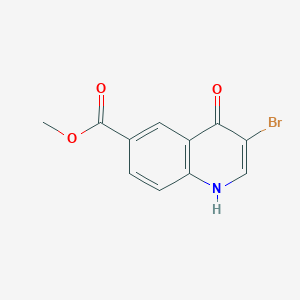
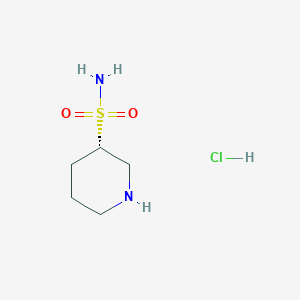
![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)
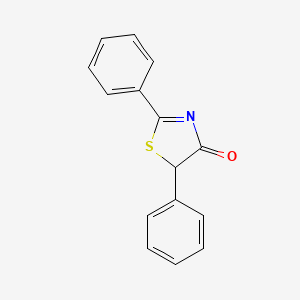
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)
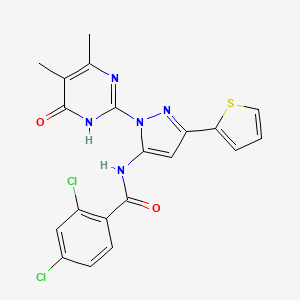
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
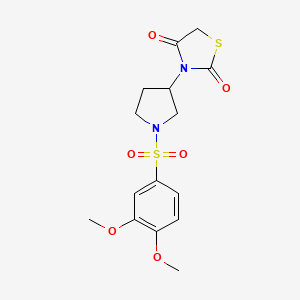
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)
